molecular formula C9H8BrFO2 B1518020 3-(5-Bromo-2-fluorophenyl)propanoic acid CAS No. 881189-58-8

3-(5-Bromo-2-fluorophenyl)propanoic acid

Cat. No.: B1518020
CAS No.: 881189-58-8
M. Wt: 247.06 g/mol
InChI Key: PLZWWEAGJMHRRA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8) is an aromatic carboxylic acid derivative with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure features a propanoic acid chain attached to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its halogenated aromatic core enables diverse reactivity, including Suzuki couplings and nucleophilic substitutions .

Properties

IUPAC Name

3-(5-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWWEAGJMHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-58-8
Record name 3-(5-bromo-2-fluorophenyl)propanoic acid
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Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)propanoic acid finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

  • Pathways Involved: The specific pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

3-(4-Bromo-2-fluorophenyl)propanoic Acid (CAS: 134057-95-7)
  • Structural Difference : Bromine is at the 4-position instead of the 5-position.
  • Impact : Altered electronic distribution and steric effects may influence binding affinity in biological targets or reactivity in cross-coupling reactions. Molecular weight remains identical (247.06 g/mol ) .
3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS: 1261814-91-8)
  • Structural Difference : Bromine is at the 3-position.

Chain Length and Functional Group Modifications

2-(4-Bromo-2-fluorophenyl)acetic Acid (CAS: 114897-92-6)
  • Structural Difference : Shorter acetic acid chain (C2 instead of C3).
  • Impact : Higher solubility in aqueous media due to reduced hydrophobicity. Molecular weight (233.04 g/mol ) is lower, which may enhance bioavailability .
3-[(5-Bromo-2-fluorophenyl)amino]propanoic Acid (CAS: 263896-26-0)
  • Structural Difference: Amino group (-NH-) links the phenyl ring to the propanoic acid.
  • This modification is critical in drug design for improving selectivity .

Substituent Type and Electronic Effects

3-(5-Bromo-2-methoxyphenyl)propanoic Acid (CAS: 82547-30-6)
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine at the 2-position.
  • Impact : The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Molecular weight increases to 259.10 g/mol due to the larger substituent .
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic Acid (CAS: 175135-12-3)
  • Structural Difference: Ethoxy (-OCH₂CH₃) group and unsaturated (propenoic) chain.
  • Ethoxy’s bulkiness may reduce metabolic stability compared to fluorine .

Heterocyclic and Complex Derivatives

P3 Inhibitor (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid)
  • Structural Difference : Incorporates thiophene and thiazolone rings.
  • Impact : Demonstrates potent enzyme inhibition (IC₅₀ = 35 µM against Furin), highlighting how heterocyclic extensions can enhance biological activity. The target compound’s simpler structure may lack this specificity but offers synthetic versatility .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Applications
3-(5-Bromo-2-fluorophenyl)propanoic acid 881189-58-8 C₉H₈BrFO₂ Br (5), F (2) 247.06 Intermediate, potential enzyme inhibitor
3-(4-Bromo-2-fluorophenyl)propanoic acid 134057-95-7 C₉H₈BrFO₂ Br (4), F (2) 247.06 Isomer with distinct electronic profile
2-(4-Bromo-2-fluorophenyl)acetic acid 114897-92-6 C₈H₆BrFO₂ Br (4), F (2) 233.04 Higher aqueous solubility
3-(5-Bromo-2-methoxyphenyl)propanoic acid 82547-30-6 C₁₀H₁₁BrO₃ Br (5), OCH₃ (2) 259.10 Enhanced electron density for catalysis
P3 Inhibitor N/A C₁₈H₁₃BrClN₂O₃S Thiophene, thiazolone 476.73 Furin inhibition (IC₅₀ = 35 µM)

Biological Activity

3-(5-Bromo-2-fluorophenyl)propanoic acid is a halogenated phenylpropanoic acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a phenyl ring substituted by bromine and fluorine atoms. The molecular formula is C9H8BrFO2C_9H_8BrFO_2, and its unique structure significantly influences its reactivity and biological interactions. The presence of halogens enhances binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents can enhance the compound's ability to modulate biological pathways by either inhibiting or activating enzyme activity. This modulation can lead to various therapeutic effects, particularly in neurological disorders and antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungi. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Escherichia coli .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It is believed that the incorporation of bromine and fluorine into amino acids can influence protein structure and function, potentially leading to neuroprotective effects in models of neurodegenerative diseases .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various halogenated phenylpropanoic acids, including this compound. The results indicated strong inhibition against Staphylococcus aureus and Candida albicans, suggesting that the halogen substituents play a crucial role in enhancing bioactivity .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of halogenated amino acids, where this compound was incorporated into peptides. The study found that this compound could stabilize protein structures in the presence of neurotoxic agents, demonstrating its potential in treating neurodegenerative conditions .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Conditions MIC Values References
AntibacterialBacillus subtilis4.69 µM
Escherichia coli8.33 µM
Staphylococcus aureus5.64 µM
AntifungalCandida albicans16.69 µM
NeuroprotectiveNeurodegenerative modelsStabilization observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromo-2-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-fluorophenyl)propanoic acid

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